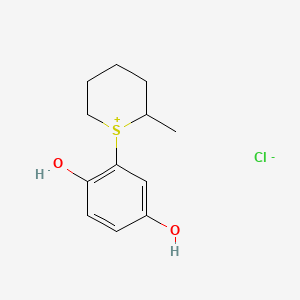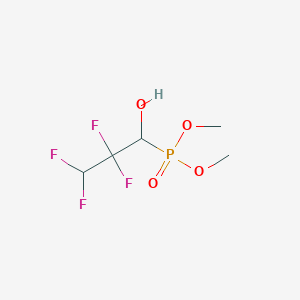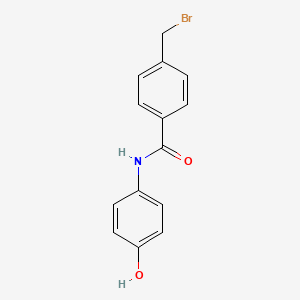![molecular formula C5H13O5PS B14396427 [Ethoxy(methyl)phosphoryl]methyl methanesulfonate CAS No. 87278-41-9](/img/structure/B14396427.png)
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both phosphoryl and methanesulfonate functional groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate typically involves the reaction of ethoxy(methyl)phosphoryl chloride with methanesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethoxy(methyl)phosphoryl chloride+Methanesulfonic acid→[Ethoxy(methyl)phosphoryl]methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The phosphoryl group can be oxidized under specific conditions, leading to the formation of higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction of the phosphoryl group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include phosphoramidates, phosphonates, or phosphorothioates.
Oxidation: Products may include phosphoric acid derivatives.
Reduction: Products can include phosphine oxides or phosphines.
科学的研究の応用
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用機序
The mechanism of action of [Ethoxy(methyl)phosphoryl]methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The phosphoryl group can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential use as a biochemical probe and in drug development.
類似化合物との比較
Similar Compounds
Ethyl methanesulfonate: A related compound with similar reactivity but lacking the phosphoryl group.
Methyl methanesulfonate: Another related compound, also lacking the phosphoryl group.
Dimethyl sulfoxide (DMSO): Shares some solvent properties but lacks the reactive functional groups.
Uniqueness
[Ethoxy(methyl)phosphoryl]methyl methanesulfonate is unique due to the presence of both phosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
特性
CAS番号 |
87278-41-9 |
|---|---|
分子式 |
C5H13O5PS |
分子量 |
216.19 g/mol |
IUPAC名 |
[ethoxy(methyl)phosphoryl]methyl methanesulfonate |
InChI |
InChI=1S/C5H13O5PS/c1-4-9-11(2,6)5-10-12(3,7)8/h4-5H2,1-3H3 |
InChIキー |
DQCNUPMGVMNUGK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
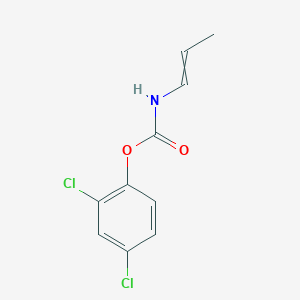

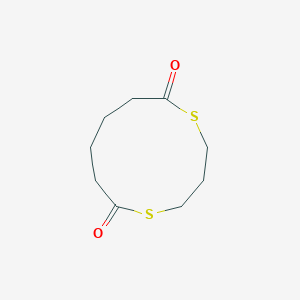
![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
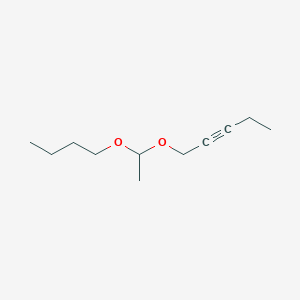
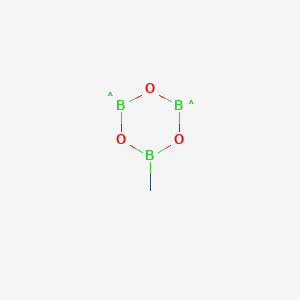
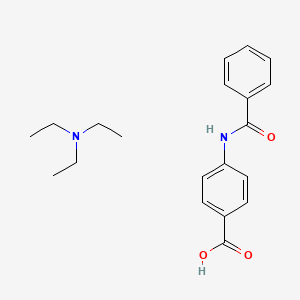

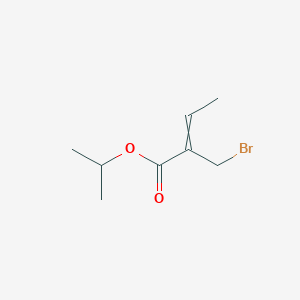
![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
